Direct Comparator Activity Data for 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide vs. Structural Analogues
An exhaustive search of PubMed, Google Patents, PubChem BioAssay, and BindingDB using the CAS number 2548985-09-5, the IUPAC name, the InChI Key RITAUXTZYCRYFU-UHFFFAOYSA-N, and substructure identifiers returned zero bioactivity records, zero peer-reviewed publications, and zero patent examples that contain quantitative IC50, Ki, Kd, EC50, or any other biochemical or cellular activity measurement for this precise compound. Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level quantitative inference can be drawn at this time. The closest structurally characterized analogues belong to patent families covering MKNK1/MNK1 inhibitors (e.g., US10214545) and Haspin kinase inhibitors, where core imidazo[1,2-b]pyridazine-6-carboxamide scaffolds exhibit IC50 values ranging from 5.6 nM to >5 µM depending on substitution pattern [1][2]. The target compound's unique 4-(difluoromethoxy)phenyl group has no directly measured comparator in any public database. This evidence gap means that any claim of superiority, selectivity, or differentiated potency for this molecule relative to its closest purchasable analogues would be unsupported.
| Evidence Dimension | Biochemical inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Closest class representatives: N-benzyl-3-[4-(morpholin-4-yl)furo[3,2-c]pyridin-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide IC50 = 5.60 nM (MKNK1); 3-(1-Benzofuran-2-yl)-N-(2-methoxyethyl)imidazo[1,2-b]pyridazine-6-carboxamide IC50 = 15 nM (MKNK1); Haspin lead compounds IC50 = 6-100 nM |
| Quantified Difference | Not calculable |
| Conditions | MKNK1 TR-FRET assay (high ATP); Haspin in vitro kinase assay (literature conditions) |
Why This Matters
Without quantitative activity data, procurement decisions cannot be evidence-based, and the compound's value proposition relative to cheaper, better-characterized analogues remains undefined.
- [1] BindingDB entry BDBM358852. N-benzyl-3-[4-(morpholin-4-yl)furo[3,2-c]pyridin-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide; US10214545, Example 1. IC50: 5.60 nM (MKNK1). Accessed May 2026. View Source
- [2] Elie J, Feizbakhsh O, Desban N, et al. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors: Synthesis, binding mode and anticancer biological evaluation. J Enzyme Inhib Med Chem. 2020;35(1):1840-1853. doi:10.1080/14756366.2020.1825408. View Source
